5,7-dimethyl-4-oxo-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran moiety linked to a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, which can be achieved through the cyclization of 2-hydroxybenzonitrile with bromoethanone derivatives . The chromene core is then synthesized separately, often through the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions.
The final step involves the coupling of the benzofuran and chromene cores. This can be achieved through amide bond formation using reagents such as acetic anhydride or ethyl chloroformate . The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran and chromene moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-benzofuran-3-yl)acetamide: A simpler analog with similar benzofuran structure but lacking the chromene core.
2-benzoyl-1-benzofuran-3-amine: Another related compound with a benzofuran core and an amine group.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzofuran and chromene moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H19NO5 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C27H19NO5/c1-15-12-16(2)23-19(29)14-22(32-21(23)13-15)27(31)28-24-18-10-6-7-11-20(18)33-26(24)25(30)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,28,31) |
InChI Key |
ZKJORWVZCJIJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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